molecular formula C15H16N4O2S B2990478 N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1797646-65-1

N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2990478
CAS No.: 1797646-65-1
M. Wt: 316.38
InChI Key: QRIOEYCFSPYDOL-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a sophisticated synthetic compound embodying a distinctive molecular architecture that integrates furan, thiophene, and 1,2,3-triazole heterocycles. This specific structural motif makes it a compound of significant interest in medicinal chemistry and chemical biology research, particularly as a potential scaffold for probing protein-protein interactions or enzymatic activity. The 1,2,3-triazole core, often accessed via click chemistry , serves as a robust bioisostere for amide bonds, enhancing metabolic stability while maintaining key hydrogen-bonding capabilities. The presence of the electron-rich furanyl and thienyl substituents contributes to the compound's potential for π-π stacking and hydrophobic interactions within biological targets, a feature exploited in the design of kinase inhibitors and GPCR modulators . Consequently, this carboxamide derivative is primarily utilized as a key intermediate or a functional probe in the discovery and optimization of novel therapeutic agents, offering researchers a versatile tool for structure-activity relationship (SAR) studies and for investigating complex biochemical pathways.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-methyl-N-(2-thiophen-2-ylethyl)triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-18-11-14(16-17-18)15(20)19(10-12-4-2-8-21-12)7-6-13-5-3-9-22-13/h2-5,8-9,11H,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIOEYCFSPYDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, notable for its potential biological activities. This article explores its biological efficacy, focusing on its anticancer and antimicrobial properties, alongside relevant research findings and case studies.

Chemical Structure and Synthesis

The compound features a triazole ring linked to furan and thiophene moieties, which contribute to its unique biological properties. The synthesis typically involves multi-step processes, including the formation of the triazole ring via Huisgen 1,3-dipolar cycloaddition reactions and subsequent attachment of furan and thiophene groups through nucleophilic substitutions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have been shown to exhibit significant antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
9MCF-71.1
9HCT-1162.6
9HepG21.4

These compounds often act by inhibiting thymidylate synthase (TS), a critical enzyme in DNA synthesis, thereby inducing apoptosis in cancer cells . The mechanism of action includes the formation of hydrogen bonds with active sites on target enzymes, which modulates their activity.

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens:

PathogenInhibition Concentration (μg/mL)
Escherichia coli50
Staphylococcus aureus25

The antimicrobial efficacy is attributed to the compound's ability to disrupt cellular processes in bacteria, potentially through interference with cell wall synthesis or metabolic pathways .

Case Study: Anticancer Evaluation

A study investigated the biological activity of several triazole derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited significant cytotoxicity against multiple cancer cell lines through TS inhibition. The best-performing derivative in terms of IC50 values was found to outperform standard chemotherapeutic agents like doxorubicin .

Research Findings: Structure–Activity Relationship (SAR)

Investigations into the SAR of triazole derivatives revealed that modifications in the furan and thiophene substituents could enhance biological activity. For example, introducing electron-withdrawing groups on the thiophene ring improved anticancer potency due to better interaction with target enzymes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Key Differences Reference
Target Compound 1-methyl, N-(furan-2-ylmethyl), N-(2-(thiophen-2-yl)ethyl) ~367.41 Combines furan and thiophene via ethyl linker; triazole-carboxamide core.
MKA038 (1-(3,4-Dichlorophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide) 3,4-Dichlorophenyl, N-(furan-2-ylmethyl) 325.06 Dichlorophenyl group increases lipophilicity; lacks thiophene moiety.
N-[(furan-2-yl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methylphenyl, N-(furan-2-ylmethyl) ~296.33 Aromatic 4-methylphenyl replaces thiophene-ethyl; reduced sulfur content.
Ethyl 1-[(2R)-2-[4-(Cyclobutylmethoxy)phenyl]-2-[(2S)-2-phenylpropanamido]ethyl]-1H-1,2,3-triazole-4-carboxylate (48) Cyclobutylmethoxy-phenyl, ethyl carboxylate ~505.58 Carboxylate ester instead of carboxamide; cyclobutylmethoxy enhances steric bulk.
1-Methyl-N-[(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide Pyrazole core, N-(thiophen-2-yl)methyl ~235.29 Pyrazole vs. triazole core; lacks furan and ethyl linker.
Key Observations:
  • Electronic and Steric Effects: The target compound’s ethyl linker between the thiophene and triazole introduces conformational flexibility absent in rigid analogs like MKA038 .
  • Synthetic Complexity : The ethyl-thiophene substituent in the target may require multi-step synthesis, contrasting with simpler analogs like the pyrazole derivative in .

Pharmacological and Physicochemical Properties

  • Solubility : The target’s carboxamide and heteroaromatic systems may improve aqueous solubility versus ester-containing analogs (e.g., compound 48 ) .
  • Bioactivity: Though direct data is absent, structurally related compounds (e.g., GPR88 agonists in ) highlight the triazole-carboxamide scaffold’s relevance in receptor targeting . The thiophene moiety may enhance interactions with sulfur-binding enzymes, as seen in antibacterial quinolone derivatives () .

Q & A

Q. What synthetic methodologies are recommended for preparing this triazole-carboxamide compound, and how can reaction yields be optimized?

The synthesis involves multi-step reactions, typically starting with carboxamide precursors and heterocyclic building blocks. For example:

  • Cyclization reactions in DMF with iodine and triethylamine, achieving yields by controlling reaction time (1–3 minutes) and reflux conditions .
  • Cross-coupling strategies for integrating furan and thiophene moieties, optimized via solvent polarity (e.g., acetonitrile vs. DMF) and stoichiometric ratios of reagents . Purification is achieved through recrystallization (ethanol or ethyl acetate/hexane) or flash chromatography .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral signatures should be prioritized?

  • 1H/13C NMR :
  • Furan protons: δ 6.2–7.4 ppm (split peaks from J-coupling).
  • Thiophene protons: δ 6.8–7.5 ppm.
  • Triazole carbons: δ 140–150 ppm.
  • Use 2D NMR (HSQC, HMBC) to confirm connectivity between heterocycles and the carboxamide backbone .
    • FT-IR :
  • C=Oamide stretch: ~1660 cm⁻¹.
  • C=S (if applicable): ~1240 cm⁻¹ .

Advanced Research Questions

Q. How can contradictions between computational predictions (e.g., DFT-optimized geometry) and experimental crystallographic data be resolved?

Discrepancies often arise from crystal packing effects or solvent interactions. Methodological steps include:

  • Mercury CSD : Compare experimental crystal structures (hydrogen bonding, π-π stacking) with DFT models .
  • SHELXL refinement : Adjust anisotropic displacement parameters and validate using Hooft criteria in PLATON to align experimental data with computational results .

Q. What strategies are effective in resolving conflicting bioactivity data across assay systems?

  • Orthogonal assays : Compare enzyme inhibition (e.g., COX1/2) with cell viability assays to assess specificity .
  • pH control : Analogous compounds show pH-dependent antimicrobial activity, requiring standardized assay conditions .
  • Statistical validation : Use ANOVA or dose-response curves (IC50 comparisons) to identify outliers .

Q. How can poor crystal quality for X-ray diffraction be addressed?

  • Crystallization optimization : Vapor diffusion with mixed solvents (e.g., DCM/hexane) or micro-seeding techniques.
  • SHELX suite : For twinned crystals, use SHELXD for structure solution and SHELXL with TWIN commands. High-resolution data (≤1.0 Å) improves refinement accuracy .

Q. What approaches mitigate solubility limitations in pharmacological studies without structural modification?

  • Co-solvents : PEG-400 or cyclodextrins enhance aqueous solubility.
  • Pro-drug derivatives : Esterification of the carboxamide group (e.g., methyl/acetyl derivatives) improves bioavailability, as seen in related triazoles .

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